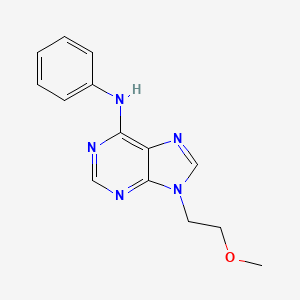![molecular formula C22H25N3O2 B6467686 2-{1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl}-1,8-naphthyridine CAS No. 2640951-64-8](/img/structure/B6467686.png)
2-{1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl}-1,8-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl}-1,8-naphthyridine is a complex organic compound that features a piperidine ring substituted with a 3,5-dimethoxyphenylmethyl group and a 1,8-naphthyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl}-1,8-naphthyridine typically involves multi-step organic synthesisThe final step involves the coupling of this intermediate with 1,8-naphthyridine under specific reaction conditions, such as the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl}-1,8-naphthyridine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the naphthyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) as bases for deprotonation followed by nucleophilic attack.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
2-{1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl}-1,8-naphthyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl}-1,8-naphthyridine involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-Dimethoxyphenyl)-2-(piperidin-4-yl)ethanone
- 2-(3,5-Dimethoxyphenyl)-1,8-naphthyridine
- 4-(3,5-Dimethoxyphenyl)piperidine
Uniqueness
What sets 2-{1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl}-1,8-naphthyridine apart from similar compounds is its unique combination of the piperidine ring, the 3,5-dimethoxyphenylmethyl group, and the 1,8-naphthyridine moiety. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications .
Properties
IUPAC Name |
2-[1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl]-1,8-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-26-19-12-16(13-20(14-19)27-2)15-25-10-7-17(8-11-25)21-6-5-18-4-3-9-23-22(18)24-21/h3-6,9,12-14,17H,7-8,10-11,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOVDSWKIZIJOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-(2-methoxyethyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-purine](/img/structure/B6467603.png)
![2-(2,4-difluorophenyl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one](/img/structure/B6467606.png)
![2-[1-(pyridine-3-sulfonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6467614.png)
![4-methoxy-2-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B6467618.png)

![5-fluoro-6-methyl-2-[5-(3-methylquinoxalin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6467620.png)

![3-[4-(7H-purin-6-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B6467652.png)
![9-[(oxolan-2-yl)methyl]-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B6467657.png)
![1-ethyl-2-[5-(1-methyl-1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole](/img/structure/B6467675.png)
![N-(2-chlorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine](/img/structure/B6467688.png)
![N-(4-chlorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine](/img/structure/B6467690.png)
![N-(4-bromo-2-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6467701.png)
![6-cyclopropyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6467706.png)
